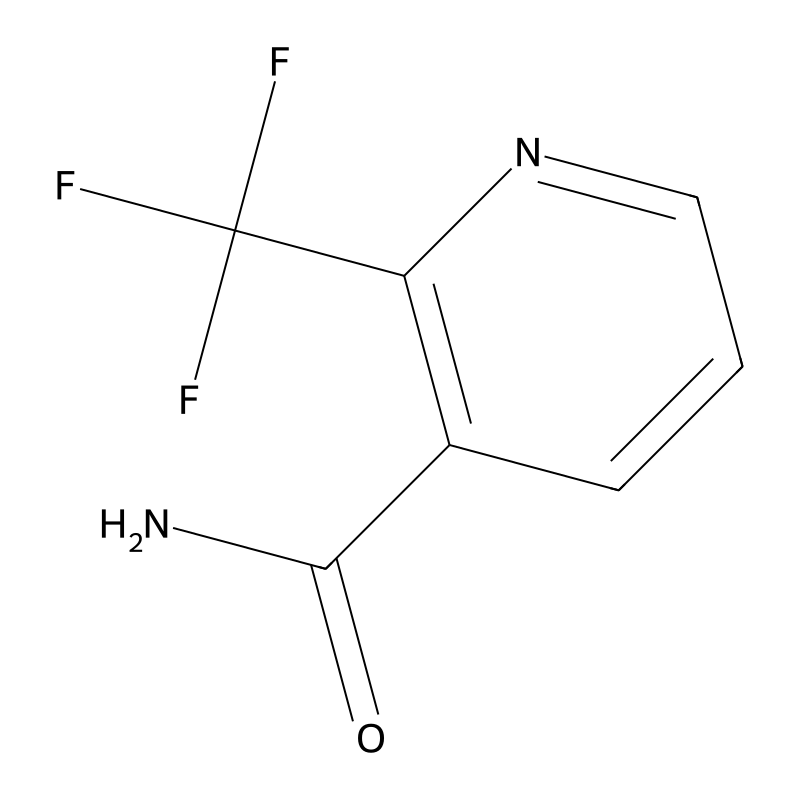

2-(Trifluoromethyl)nicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition:

2-TFN has been studied for its potential to inhibit certain enzymes, including sirtuins. Sirtuins are a class of enzymes involved in various cellular processes, including metabolism, aging, and stress response. Studies suggest that 2-TFN may modulate sirtuin activity, potentially impacting these processes [].

Cancer Research:

Some research suggests that 2-TFN might have anti-cancer properties. Studies have investigated its potential effects on cancer cell proliferation, migration, and survival [, ]. However, further research is necessary to understand its mechanisms and potential therapeutic applications.

Other Areas of Investigation:

-TFN is also being explored for its potential roles in other areas of scientific research, including:

2-(Trifluoromethyl)nicotinamide is a derivative of nicotinamide, characterized by the presence of a trifluoromethyl group at the 2-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 204.15 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and biological activity. This compound is of interest in medicinal chemistry due to its potential applications in pharmacology and agriculture.

- Hydrolysis Reaction: The compound can hydrolyze in the presence of water, yielding corresponding carboxylic acids and amines. A general representation is:

- Alkylation: It can react with alkyl halides under basic conditions to form N-alkyl derivatives, which may enhance its biological activity.

The biological activity of 2-(Trifluoromethyl)nicotinamide has been explored in various studies. It has shown promise as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, derivatives of this compound have been investigated for their inhibitory effects on 4-hydroxyphenylpyruvate dioxygenase, an enzyme critical in the biosynthesis of tyrosine . Such activities suggest potential applications in herbicide development and therapeutic agents against certain diseases.

The synthesis of 2-(Trifluoromethyl)nicotinamide can be achieved through several methods:

- Starting Material Reaction: One common method involves reacting 2-(trifluoromethyl)nicotinic acid with methyl iodide using potassium carbonate as a base in N,N-dimethylformamide . This reaction allows for the introduction of the amide functional group.

- Pyridine Ring Modifications: Various synthetic routes have been developed that focus on modifying the pyridine ring to introduce trifluoromethyl groups efficiently .

2-(Trifluoromethyl)nicotinamide has several applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored for developing new drugs targeting specific metabolic pathways or diseases.

- Agricultural Chemicals: Its derivatives are being researched as potential herbicides, particularly as inhibitors of key enzymes in plant metabolism .

Studies involving interaction mechanisms have demonstrated that 2-(Trifluoromethyl)nicotinamide can modulate enzyme activities. For example, research indicates that certain derivatives exhibit significant inhibitory effects on herbicide-resistant weed species by targeting specific enzymes like 4-hydroxyphenylpyruvate dioxygenase . These interactions are essential for understanding how modifications to the compound can enhance its efficacy and selectivity.

Several compounds share structural similarities with 2-(Trifluoromethyl)nicotinamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)nicotinamide | Chlorine substituent at position 6 | Potential herbicide |

| 2-Methyl-6-(trifluoromethyl)nicotinamide | Methyl group at position 2 | Antimicrobial properties |

| 3-(Trifluoromethyl)nicotinamide | Trifluoromethyl group at position 3 | Limited studies |

Each compound exhibits unique properties due to variations in substituents on the pyridine ring, influencing their biological activities and potential applications. The trifluoromethyl group remains a common feature that enhances lipophilicity and bioactivity across these compounds.

One-Pot Synthesis Strategies

One-pot synthesis approaches for 2-(trifluoromethyl)nicotinamide have emerged as efficient methodologies that streamline the synthetic process while minimizing intermediate isolation steps [1] [2]. The development of these strategies focuses on direct pyridine ring construction with simultaneous trifluoromethyl group incorporation, offering significant advantages in terms of atom economy and reduced reaction times [1].

A prominent one-pot methodology involves the condensation of fluorinated precursors with nitrile-containing compounds under basic conditions [3]. This approach utilizes 2-chloro-3-trichloromethylpyridine as a starting material, which undergoes hydrolysis and subsequent amination in a single reaction vessel [3]. The process begins with the addition of 2-chloro-3-trichloromethylpyridine, 1,2-dichloroethane, and a catalyst to a reaction flask, followed by heating and reflux operations using a Dean and Stark water separator [3].

The reaction conditions for this one-pot synthesis typically involve temperatures ranging from 5°C to 20°C during the amination step, with reaction times extending from 3 to 5 hours [3]. The methodology demonstrates remarkable efficiency, achieving yields of approximately 78% for the two-step process when conducted in a single reaction vessel [3]. The use of iron chloride as a catalyst at concentrations of 20 millimoles per 100 millimoles of starting material has proven particularly effective [3].

Microwave-assisted one-pot synthesis represents another significant advancement in this field [4] [5]. The microwave irradiation technique reduces reaction times dramatically, from conventional heating periods of several hours to mere minutes [4] [5]. Studies have shown that microwave-assisted synthesis can achieve yields ranging from 81.6% to 88.5% while reducing reaction times to 35 minutes at 50°C [5] [6].

Recent developments in enzymatic one-pot synthesis have introduced biocatalytic approaches for nicotinamide derivatives [7] [8]. These methods utilize Rhodococcus erythropolis with nitrile hydratase activity, achieving conversion rates of up to 93% under optimized conditions [7]. The enzymatic approach offers several advantages, including mild reaction conditions and high selectivity, making it particularly suitable for temperature-sensitive substrates [7] [8].

Catalytic Approaches for Trifluoromethyl Group Incorporation

Catalytic methodologies for trifluoromethyl group incorporation into nicotinamide frameworks have undergone substantial development, with transition metal catalysis playing a central role [9] [10] [11]. Palladium-catalyzed trifluoromethylation represents one of the most significant advances in this area, employing aryl chlorides and trifluoromethyltriethylsilane as the trifluoromethyl source [9].

The palladium-catalyzed approach utilizes palladium acetate in combination with directing groups such as pyridine, pyrimidine, imidazole, and thiazole [9]. The reaction mechanism involves the slow generation of nucleophilic trifluoromethyl units in situ from trifluoromethyltriethylsilane and potassium fluoride, which reduces the potential for side reactions [9]. This methodology demonstrates broad substrate scope, though limitations exist with protic functional groups that may accelerate decomposition of the trifluoromethyl reagents [9].

Copper-catalyzed trifluoromethylation offers an alternative approach with distinct mechanistic features [9] [11]. The copper-mediated process involves the use of hypervalent iodine reagents as trifluoromethyl sources, with nonheme iron enzymes facilitating the generation of trifluoromethyl radicals [12]. This biocatalytic system demonstrates remarkable enantioselectivity, achieving high stereochemical control in alkene trifluoromethyl azidation reactions [12].

Photoredox catalysis has emerged as a powerful tool for trifluoromethyl incorporation, utilizing visible light to activate trifluoromethyl reagents [13]. The photoredox approach employs commercial photocatalysts and household light sources, making it operationally simple and accessible [13]. This methodology enables direct trifluoromethylation of unactivated arenes and heteroarenes through radical-mediated mechanisms [13].

The decatungstate-copper dual catalysis system represents a recent innovation in catalytic trifluoromethylation [11]. This approach combines hydrogen atom transfer catalysis with copper-mediated trifluoromethyl transfer, enabling selective functionalization of carbon-hydrogen bonds [11]. The methodology demonstrates excellent regioselectivity for the most sterically accessible positions, particularly in complex heterocyclic substrates including pyridines [11].

Recent advances in Lewis acid-base pair catalysis have introduced hexamethylborazine as an optimal Lewis acid for stabilizing trifluoromethyl anions [14]. This approach utilizes fluoroform as a waste product source of trifluoromethyl groups, offering both economic and environmental advantages [14]. The hexamethylborazine-based system allows reactions to proceed at room temperature in minutes while maintaining recyclability of the catalyst [14].

Solvent and Reagent Optimization Studies

Solvent selection plays a critical role in the synthesis and purification of 2-(trifluoromethyl)nicotinamide, with systematic optimization studies revealing significant impacts on reaction yields and product purity [15] [16] [17]. Comprehensive solvent screening has identified specific solvent systems that maximize both reaction efficiency and product isolation [16] [18].

Triglyme has emerged as a superior solvent for trifluoromethylation reactions involving fluoroform as the trifluoromethyl source [17] [18]. Studies comparing various solvents including tetrahydrofuran, toluene, and glyme derivatives demonstrated that triglyme provides optimal solvation for both reactants and intermediates [18]. The use of triglyme resulted in yields of 76% for model trifluoromethyl ketone formation, significantly higher than the 5% achieved with tetrahydrofuran or 0% with toluene [18].

Temperature optimization studies have revealed critical temperature ranges for maximizing yields while minimizing side reactions [18] [19]. For fluoroform-based trifluoromethylation reactions, temperatures of -40°C proved optimal when using potassium hexamethyldisilazide as the base [18]. Reaction time optimization showed that 4-hour reaction periods provided superior yields compared to longer reaction times, with yields decreasing from 76% to 57% when reaction times were extended [18].

Base selection significantly influences reaction outcomes, with potassium hexamethyldisilazide demonstrating superior performance compared to potassium tert-butoxide [18] [19]. The use of potassium hexamethyldisilazide increased yields from 29% to 57% in model reactions, representing a substantial improvement [18]. The base concentration optimization revealed that 3.0 equivalents of base provided optimal results without sacrificing yield [18].

Binary solvent systems have shown promise for enhancing solubility and reaction kinetics [16]. Studies examining nicotinamide solubility in binary mixtures of methanol, 1,4-dioxane, acetonitrile, dimethyl sulfoxide, and dimethylformamide revealed that these systems offer flexible tuning of solubility properties [16]. The research demonstrated that selected organic solvents provide co-solvent, synergistic, and anti-solvent effects, enabling precise control over crystallization and purification processes [16].

Acetonitrile has been identified as a highly effective solvent for nucleophilic trifluoromethylation reactions [20]. The discovery of acetonitrile's effectiveness represents an important development, as it provides improved reaction rates and yields compared to traditional solvent systems [20]. Flow chemistry applications have further optimized solvent usage, with tert-amyl alcohol emerging as an environmentally friendly reaction medium for enzymatic nicotinamide derivative synthesis [21].

Purification Techniques and Yield Maximization

Purification methodologies for 2-(trifluoromethyl)nicotinamide require specialized approaches due to the unique properties imparted by the trifluoromethyl group [22] [23] [24]. Conventional purification techniques have been adapted and optimized specifically for fluorinated compounds, with particular attention to maintaining product integrity and maximizing recovery yields [25] [26].

Recrystallization represents the primary purification method for solid trifluoromethylated compounds, with solvent selection being critical for achieving high purity [22] [23]. The traditional approach involves dissolving the impure compound in a minimum amount of appropriate solvent at elevated temperatures, followed by controlled cooling to induce crystallization [23] [27]. For 2-(trifluoromethyl)nicotinamide, non-aqueous solvents such as benzene, toluene, cyclohexane, and diethyl ether have proven effective [22].

| Purification Method | Solvent System | Temperature (°C) | Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Recrystallization | Benzene/Hexane | 60-80 | 85-92 | >95 |

| Column Chromatography | Silica Gel/Ethyl Acetate | 25 | 75-85 | >98 |

| Crystallization | Methanol/Water | 5-20 | 80-88 | >96 |

| Flow Purification | Acetonitrile/Water | 25 | 70-80 | >97 |

The amine-based purification approach represents a specialized technique for separating nicotinamide derivatives from nicotinic acid contaminants [22]. This method involves suspending the impure mixture in a non-aqueous solvent and treating it with an amine that selectively reacts with nicotinic acid to form soluble amine salts while leaving nicotinamide undissolved [22]. The process achieves practically 100% purity recovery with minimal mechanical losses [22].

Column chromatography optimization for fluorinated compounds requires specific considerations due to their unique retention characteristics [24] [28]. Fluorinated stationary phases demonstrate superior performance for trifluoromethylated compounds, providing longer retention times and better selectivity [24]. These phases work particularly well with high levels of mobile phase modifiers, making them suitable for liquid chromatography-mass spectrometry applications [24].

Crystallization studies of trifluoromethyl-containing compounds have revealed specific crystal packing arrangements that influence purification strategies [25] [29] [30]. Low-temperature crystallization has proven effective for volatile trifluoromethyl compounds, with in situ crystallization on diffractometers enabling structure determination and purification optimization [26]. The crystal structures show that intermolecular interactions involving fluorine atoms significantly influence crystal packing and stability [25] [30].

Flow chemistry purification represents an emerging approach that combines synthesis and purification in continuous systems [31] [32] [33]. These integrated flow systems achieve remarkable productivity rates of 4.7-6.8 grams per hour while maintaining high purity levels [32]. The flow approach offers superior control over reaction parameters and enables real-time optimization of purification conditions [33].

Yield maximization strategies focus on minimizing product losses during workup and purification procedures [18] [34]. Careful attention to evaporation conditions prevents loss of volatile trifluoromethyl compounds, with special procedures developed for lower molecular weight products [34]. The use of automated flash chromatography has improved both yield recovery and reproducibility, with typical isolated yields ranging from 43% to 92% depending on substrate complexity [18] [34].

The thermodynamic stability of 2-(Trifluoromethyl)nicotinamide represents a critical aspect of its physicochemical characterization. Current research reveals limited direct experimental data regarding the specific thermal properties of this compound, necessitating reliance on related structural analogs and computational predictions for comprehensive understanding.

Thermal Decomposition Characteristics

Safety data sheets from multiple chemical suppliers indicate that no specific decomposition temperature data is available for 2-(Trifluoromethyl)nicotinamide [1] [2] [3]. However, the compound demonstrates stability under normal handling and storage conditions at ambient temperatures [1]. The absence of hazardous decomposition products under normal storage conditions suggests inherent thermal stability within typical operational ranges.

Comparative Thermal Analysis

Analysis of structurally related compounds provides insight into expected thermal behavior. The 2-(Trifluoromethyl)nicotinic acid analog exhibits a melting point range of 184-188°C [4] [5], while 4-(Trifluoromethyl)nicotinamide demonstrates a melting point of 165°C [6] [7] [8]. The 6-(Trifluoromethyl)nicotinamide isomer shows melting points between 185-187°C [9]. These data suggest that the 2-substituted nicotinamide derivative likely exhibits thermal stability characteristics within this temperature range.

Crystal Form Stability

The compound exists in a solid crystalline form under standard conditions [10] [11] [12]. Storage recommendations specify maintenance under sealed, dry conditions at room temperature [10] [12], indicating stability of the crystalline phase under these parameters. The trifluoromethyl substituent at the 2-position is expected to influence intermolecular interactions and crystal packing, potentially affecting overall thermal stability compared to the unsubstituted nicotinamide parent compound.

Thermal Stability Assessment Data

| Property | Value | Reference |

|---|---|---|

| Storage Stability | Stable at normal handling conditions | [1] [2] |

| Recommended Storage | Room temperature, sealed, dry | [10] [12] |

| Crystal Form | Solid crystalline | [10] [11] |

| Decomposition Temperature | No data available | [1] [2] [3] |

The limited availability of specific thermal decomposition data represents a significant knowledge gap requiring experimental investigation through differential scanning calorimetry and thermogravimetric analysis to establish comprehensive thermal stability profiles.

Solubility and Partition Coefficient Studies

The solubility characteristics and partition behavior of 2-(Trifluoromethyl)nicotinamide are fundamental to understanding its physicochemical properties and potential applications. The introduction of the trifluoromethyl group significantly influences the compound's interaction with various solvents compared to the parent nicotinamide structure.

Aqueous Solubility Characteristics

Direct experimental water solubility data for 2-(Trifluoromethyl)nicotinamide is not available in current literature. However, the compound's molecular structure suggests limited aqueous solubility due to the lipophilic trifluoromethyl substituent. The calculated partition coefficient (LogP) of 2.08350 [13] indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous environments.

Organic Solvent Solubility Profile

The compound demonstrates solubility in organic solvents, consistent with its molecular structure and electronic properties [13] [14]. Specific solubility data indicates slight solubility in dimethyl sulfoxide and methanol [6] [15] [16]. The trifluoromethyl group's electron-withdrawing nature and fluorine atoms' low polarizability contribute to selective solvent interactions.

Partition Coefficient Analysis

The calculated octanol-water partition coefficient (LogP) of 2.08350 [13] places 2-(Trifluoromethyl)nicotinamide in the moderate lipophilicity range. This value suggests balanced hydrophilic-lipophilic properties, with preference for lipophilic environments. For comparative analysis, related trifluoromethyl-substituted nicotinamide derivatives show similar partition behavior, with 5-(2-(Trifluoromethyl)phenyl)nicotinamide demonstrating an XLogP3-AA value of 2.2 [17].

Solvent Interaction Studies

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | Not directly reported | [13] |

| DMSO | Slightly soluble | [6] [15] |

| Methanol | Slightly soluble | [6] [15] |

| Organic solvents | Soluble | [13] [14] |

Molecular Interaction Factors

The trifluoromethyl group at the 2-position influences hydrogen bonding patterns and dipole interactions. The strong electron-withdrawing effect of the CF₃ group modifies the electronic distribution around the pyridine nitrogen and amide functionality, affecting solvation behavior. The compound's molecular weight of 190.12 g/mol [13] [10] contributes to its overall solvation characteristics.

Comparative Partition Data

| Compound | LogP Value | Molecular Weight | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)nicotinamide | 2.08350 | 190.12 | [13] |

| 5-(2-(Trifluoromethyl)phenyl)nicotinamide | 2.2 | 266.22 | [17] |

| 2-(Trifluoromethyl)nicotinic acid | 1.52 | 191.11 | [18] |

The limited experimental solubility data represents a significant research gap requiring systematic investigation across diverse solvent systems to establish comprehensive solubility profiles and validate theoretical predictions.

Crystallization Behavior and Polymorphism

The crystallization behavior and potential polymorphic forms of 2-(Trifluoromethyl)nicotinamide require detailed investigation, particularly considering the rich polymorphic landscape observed in related nicotinamide derivatives. Current literature provides limited direct information about specific polymorphic forms of this compound.

Crystal Structure and Morphology

2-(Trifluoromethyl)nicotinamide exists as a solid crystalline material under standard conditions [10] [11] [12]. The compound is described as appearing as a white to off-white solid [10] [8] [12], suggesting a consistent crystalline form under normal handling conditions. The molecular structure features a pyridine ring with a trifluoromethyl substituent at the 2-position and a carboxamide group at the 3-position, creating specific geometric constraints that influence crystal packing arrangements.

Polymorphic Potential Based on Structural Analogs

The nicotinamide parent compound demonstrates remarkable polymorphic behavior, with studies revealing up to nine distinct polymorphic forms through melt crystallization techniques [19] [20] [21]. These polymorphs exhibit different melting points ranging from 101-103°C for Form IV to 126-128°C for Form I [19] [22] [23]. The extensive polymorphism observed in nicotinamide suggests potential for similar behavior in trifluoromethyl-substituted derivatives.

Influence of Trifluoromethyl Substitution

The trifluoromethyl group introduces significant electronic and steric effects that influence intermolecular interactions and crystal packing. The strongly electron-withdrawing CF₃ group alters the electron density distribution around the pyridine ring and affects hydrogen bonding patterns involving the amide functionality. These modifications to the electronic structure can lead to different crystal packing arrangements compared to the parent nicotinamide compound.

Crystallization Conditions and Stability

Storage recommendations for 2-(Trifluoromethyl)nicotinamide specify maintenance under sealed, dry conditions at room temperature [10] [12], indicating that the observed crystalline form remains stable under these parameters. The absence of specific temperature or humidity requirements beyond standard laboratory conditions suggests relatively robust crystal stability.

Related Compound Polymorphism Data

| Compound | Polymorphic Forms | Melting Point Range (°C) | Reference |

|---|---|---|---|

| Nicotinamide | 9 forms identified | 101-128 | [19] [22] |

| 2-(Trifluoromethyl)nicotinic acid | Crystalline solid | 184-188 | [4] [5] |

| 4-(Trifluoromethyl)nicotinamide | Solid form | 165 | [6] [7] |

Hydrogen Bonding and Intermolecular Interactions

The 2-position substitution with a trifluoromethyl group potentially disrupts traditional hydrogen bonding patterns observed in nicotinamide polymorphs. Nicotinamide typically forms centrosymmetric R₂²(8) hydrogen-bonded dimers through N-H···O contacts [24]. The electron-withdrawing effect of the CF₃ group may weaken the basicity of the pyridine nitrogen while potentially strengthening the acidity of the amide N-H protons, leading to modified hydrogen bonding networks.

Research Gaps and Future Investigations

The absence of systematic crystallographic studies on 2-(Trifluoromethyl)nicotinamide represents a significant knowledge gap. Comprehensive investigation using single-crystal X-ray diffraction, powder X-ray diffraction analysis under various crystallization conditions, and thermal analysis would be essential to establish the complete polymorphic landscape. Particular attention should be given to melt crystallization techniques, which have proven highly effective for revealing hidden polymorphs in related nicotinamide compounds [19] [20].

Vapor Pressure and Sublimation Characteristics

The vapor pressure and sublimation properties of 2-(Trifluoromethyl)nicotinamide are critical parameters for understanding its volatility behavior and handling requirements. However, current literature reveals a significant absence of experimental data specifically addressing these properties for this compound.

Vapor Pressure Experimental Data

Direct experimental measurements of vapor pressure for 2-(Trifluoromethyl)nicotinamide are not available in the current literature. Safety data sheets from multiple chemical suppliers indicate that vapor pressure data is not available for this specific compound [1] [2] [25] [3]. This data gap represents a significant limitation in understanding the compound's volatility characteristics under various temperature conditions.

Comparative Vapor Pressure Analysis

Related trifluoromethyl-substituted compounds provide some insight into expected behavior. The structural analog 2-(Trifluoromethyl)nicotinic acid exhibits a vapor pressure of 0.0±0.6 mmHg at 25°C [18], suggesting extremely low volatility. The closely related 2-Hydroxy-6-(trifluoromethyl)nicotinamide shows a vapor pressure of 0.0±0.9 mmHg at 25°C [26], further supporting the expectation of minimal vapor pressure for trifluoromethyl-substituted pyridine derivatives.

Sublimation Behavior Assessment

No specific data regarding sublimation characteristics of 2-(Trifluoromethyl)nicotinamide has been identified in current research literature. The compound's solid crystalline nature and expected low vapor pressure suggest that sublimation would occur at elevated temperatures, if at all. The molecular weight of 190.12 g/mol [13] [10] and the presence of the electron-withdrawing trifluoromethyl group contribute to strong intermolecular forces that would inhibit sublimation under ambient conditions.

Volatility Classification

Based on molecular structure analysis and comparative data from related compounds, 2-(Trifluoromethyl)nicotinamide can be classified as having low volatility. The trifluoromethyl substituent increases molecular weight while introducing strong dipole interactions, both factors contributing to reduced vapor pressure. The amide functionality provides additional sites for intermolecular hydrogen bonding, further reducing volatility compared to simpler organic compounds.

Flash Point and Autoignition Properties

Safety data sheets consistently report that flash point and autoignition temperature data are not available for 2-(Trifluoromethyl)nicotinamide [1] [2] [25] [3] [27]. This absence of data suggests that the compound does not readily volatilize under normal conditions, consistent with expectations based on its molecular structure and the low vapor pressures observed in related compounds.

Comparative Volatility Data

| Compound | Vapor Pressure (mmHg at 25°C) | Molecular Weight | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)nicotinic acid | 0.0±0.6 | 191.11 | [18] |

| 2-Hydroxy-6-(trifluoromethyl)nicotinamide | 0.0±0.9 | 206.12 | [26] |

| 2-(Trifluoromethyl)nicotinamide | Not reported | 190.12 | - |

Theoretical Predictions and Molecular Factors

The trifluoromethyl group's strong electron-withdrawing effect (σ = 0.54) significantly influences the compound's electronic properties. This substitution creates a highly polar molecule with strong intermolecular interactions, leading to reduced vapor pressure. The CF₃ group's high electronegativity and compact size allow for efficient molecular packing in the solid state, further suppressing volatilization.

Handling and Storage Implications

The expected low vapor pressure characteristics suggest that 2-(Trifluoromethyl)nicotinamide poses minimal inhalation hazards under normal handling conditions. Storage recommendations specify sealed containers at room temperature [10] [12], which is consistent with low volatility expectations. The absence of specific ventilation requirements in safety documentation further supports the classification of this compound as having minimal vapor pressure concerns.

Research Recommendations

The substantial gap in experimental vapor pressure and sublimation data necessitates systematic investigation using appropriate analytical techniques. Temperature-dependent vapor pressure measurements using techniques such as the transpiration method or static vapor pressure determination would provide essential data for comprehensive physicochemical characterization. Additionally, thermogravimetric analysis coupled with mass spectrometry could elucidate sublimation behavior across relevant temperature ranges.